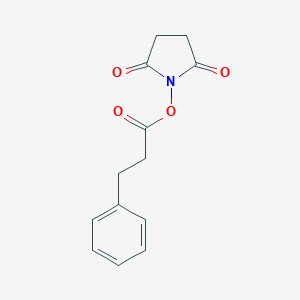

Hydrocinnamic Acid N-Hydroxysuccinimide Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

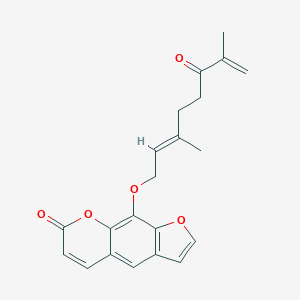

Synthesis Analysis

The synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester involves the coupling of hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling agent. This process has been refined over time, with solid-phase synthesis offering high yields and efficiency. The utility of this method extends to the production of derivatives like 4-hydroxycinnamoyl CoA and various NMDA receptor antagonists, demonstrating the versatility of hydrocinnamic acid derivatives in combinatorial chemistry (McIntyre et al., 2001).

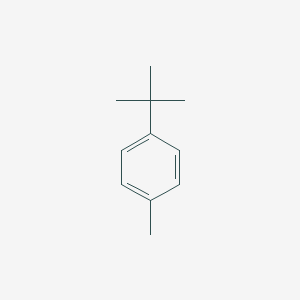

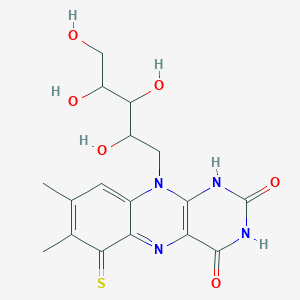

Molecular Structure Analysis

Hydrocinnamic Acid N-Hydroxysuccinimide Ester exhibits a molecular structure that allows for its diverse reactivity and application. The ester linkage between hydrocinnamic acid and N-hydroxysuccinimide is key to its functionality, enabling the formation of stable amide bonds in target molecules. This structural attribute is central to its utility in peptide coupling reactions and in the synthesis of bioactive compounds.

Chemical Reactions and Properties

This ester is known for its role in facilitating amide bond formation, a crucial reaction in peptide synthesis and the conjugation of biological molecules. Its reactivity with amino acids and other nucleophiles allows for the selective formation of N-acylamino acids, showcasing its importance in the synthesis of complex biological molecules (Lapidot, Rappoport, & Wolman, 1967).

Scientific Research Applications

N-Hydroxysuccinimide esters (NHS-esters) are important and widely used tools in various areas of chemistry . Here are some of their applications:

-

Peptide Synthesis : NHS-esters are used in peptide synthesis . They react with primary amines to form amide bonds, which are crucial in the formation of peptides .

-

Bioconjugate Chemistry : NHS-esters are used in bioconjugate chemistry . They can react with amines present in biomolecules, allowing for the attachment of various functional groups .

-

Functionalized Materials and Polymers : NHS-esters are used in the creation of functionalized materials and polymers . They can react with amines present on the surface of these materials, allowing for the attachment of various functional groups .

-

Synthesis of N-acyl Amino Acids and Fatty Acyl CoA : NHS-esters are used in the synthesis of N-acyl amino acids and fatty acyl CoA . They can react with amines present in these molecules, allowing for the formation of amide bonds .

-

Direct N-acylation of Sphingenine or Sphinganine : NHS-esters are used in the direct N-acylation of sphingenine or sphinganine, leading to the formation of ceramides .

-

Molecular Labeling : NHS-esters are used in molecular labeling . They can react with amines present on the surface of molecules, allowing for the attachment of various labels .

-

Chemiluminescence Coreactant : NHS-esters, including Hydrocinnamic Acid N-Hydroxysuccinimide Ester, have been explored as efficient and stable chemiluminescence coreactants . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . This new chemiluminescence system has been applied for the highly selective and ultrasensitive detection of Co2+ .

-

Surface Activation of Chromatographic Supports, Microbeads, Nanoparticles, and Microarray Slides : NHS-esters are used in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . They react with amines present on the surface of these materials, allowing for the attachment of various functional groups .

-

Synthesis of Peptides : NHS-esters are used in the chemical synthesis of peptides . They react with primary amines to form amide bonds, which are crucial in the formation of peptides .

-

Chemiluminescence Coreactant : NHS-esters, including Hydrocinnamic Acid N-Hydroxysuccinimide Ester, have been explored as efficient and stable chemiluminescence coreactants . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . This new chemiluminescence system has been applied for the highly selective and ultrasensitive detection of Co2+ .

-

Surface Activation of Chromatographic Supports, Microbeads, Nanoparticles, and Microarray Slides : NHS-esters are used in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . They react with amines present on the surface of these materials, allowing for the attachment of various functional groups .

-

Synthesis of Peptides : NHS-esters are used in the chemical synthesis of peptides . They react with primary amines to form amide bonds, which are crucial in the formation of peptides .

-

Molecular Labeling : NHS-esters are used in molecular labeling . They can react with amines present on the surface of molecules, allowing for the attachment of various labels .

Safety And Hazards

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQSZJPOEKYNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553444 |

Source

|

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocinnamic Acid N-Hydroxysuccinimide Ester | |

CAS RN |

109318-10-7 |

Source

|

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)